3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl
Overview
Description
3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl is an organic compound consisting of two benzene rings connected by a single bond, with two fluorine atoms and two methoxy groups as substituents.
Preparation Methods
The synthesis of 3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene derivatives and methoxybenzene derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced biphenyl derivatives.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Scientific Research Applications
3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of fluorescent probes and sensors.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate various biochemical pathways, including those involved in signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl can be compared with other similar compounds, such as:
3,3’-Difluoro-4,4’-dihydroxy-1,1’-biphenyl: This compound has hydroxyl groups instead of methoxy groups, leading to different chemical properties and reactivity.
3,3’-Difluoro-4,4’-dimethyl-1,1’-biphenyl: The presence of methyl groups instead of methoxy groups affects the compound’s steric and electronic properties.
3,3’-Difluoro-4,4’-dinitro-1,1’-biphenyl:
Properties
IUPAC Name |
2-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-methoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUKTXFJTKSLGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599544 | |
Record name | 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41860-57-5 | |
Record name | 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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